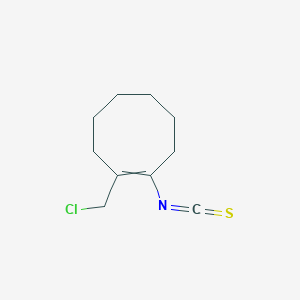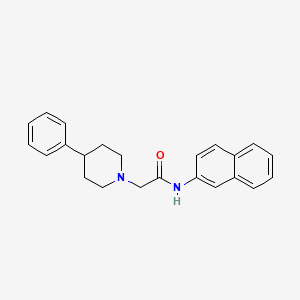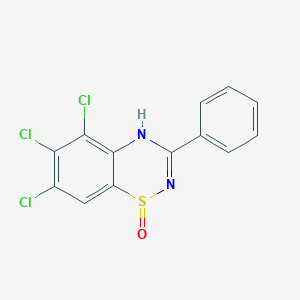
5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one is a synthetic organic compound belonging to the benzothiadiazine family. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one typically involves the chlorination of a benzothiadiazine precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various functionalized benzothiadiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of benzothiadiazine compounds are explored for their potential as pharmaceuticals. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiadiazine: A parent compound with similar structural features.
Chlorothiazide: A diuretic drug with a benzothiadiazine core.
Hydrochlorothiazide: Another diuretic with a similar structure.
Uniqueness
5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one is unique due to its specific substitution pattern and the presence of multiple chlorine atoms. This structural uniqueness may confer distinct chemical and biological properties compared to other benzothiadiazine derivatives.
Eigenschaften
CAS-Nummer |
89983-63-1 |
|---|---|
Molekularformel |
C13H7Cl3N2OS |
Molekulargewicht |
345.6 g/mol |
IUPAC-Name |
5,6,7-trichloro-3-phenyl-4H-1λ4,2,4-benzothiadiazine 1-oxide |
InChI |
InChI=1S/C13H7Cl3N2OS/c14-8-6-9-12(11(16)10(8)15)17-13(18-20(9)19)7-4-2-1-3-5-7/h1-6H,(H,17,18) |
InChI-Schlüssel |
YHBLUEXEBORYMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NS(=O)C3=CC(=C(C(=C3N2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


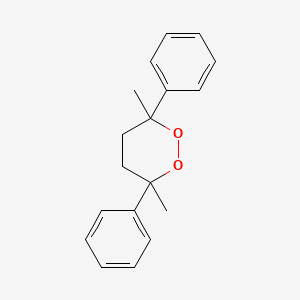
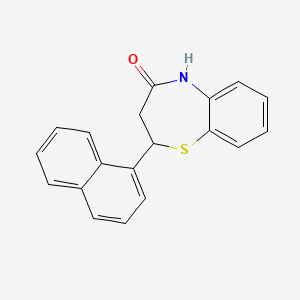
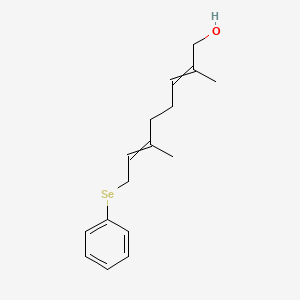
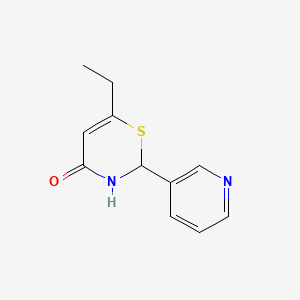
![2-[(Dimethylamino)methylidene]-3-methylbutanal](/img/structure/B14400452.png)
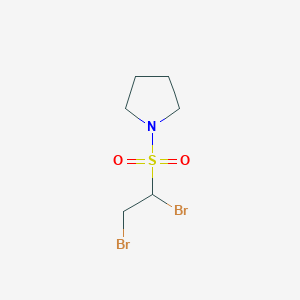
![2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate](/img/structure/B14400463.png)
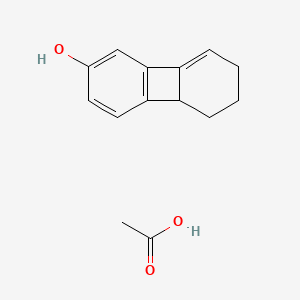
methanone](/img/structure/B14400474.png)
![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)
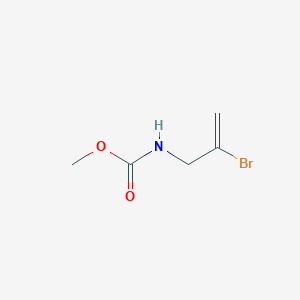
![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)
